Cas no 866010-39-1 (5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)furan-3-ol)

5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)furan-3-ol 化学的及び物理的性質
名前と識別子
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- 5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)furan-3-ol
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5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)furan-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634099-10mg |
5-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)furan-3-ol |
866010-39-1 | 98% | 10mg |
¥800.00 | 2024-04-28 | |
A2B Chem LLC | AI80309-10mg |
5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)furan-3-ol |
866010-39-1 | >90% | 10mg |
$240.00 | 2024-04-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00910933-1g |
5-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)furan-3-ol |
866010-39-1 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
A2B Chem LLC | AI80309-500mg |
5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)furan-3-ol |
866010-39-1 | >90% | 500mg |
$720.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634099-1mg |
5-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)furan-3-ol |
866010-39-1 | 98% | 1mg |
¥535.00 | 2024-04-28 | |
A2B Chem LLC | AI80309-1mg |
5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)furan-3-ol |
866010-39-1 | >90% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AI80309-5mg |
5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)furan-3-ol |
866010-39-1 | >90% | 5mg |
$214.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634099-5mg |
5-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)furan-3-ol |
866010-39-1 | 98% | 5mg |
¥573.00 | 2024-04-28 |
5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)furan-3-ol 関連文献
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
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David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
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10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)furan-3-olに関する追加情報
Chemical Profile of 5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)furan-3-ol (CAS No. 866010-39-1)
5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)furan-3-ol is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its structural complexity and potential biological activity. This compound, identified by the CAS number 866010-39-1, belongs to a class of molecules that integrate fused rings with functional groups, making it a promising candidate for further investigation in drug discovery and development. The presence of both a chlorophenyl moiety and a pyrrole ring provides a unique scaffold that may contribute to its interaction with biological targets, particularly in the context of modulating enzyme activity or receptor binding.
The synthesis of 5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)furan-3-ol involves multi-step organic transformations, including condensation reactions, cyclization, and functional group modifications. The chlorophenyl group introduces a hydrophobic pocket that can enhance binding affinity to lipophilic pockets of proteins, while the pyrrole ring adds a nitrogen-rich environment that may facilitate hydrogen bonding or coordination interactions. These structural features make the compound an intriguing subject for medicinal chemists seeking to design novel therapeutic agents.
Recent advancements in computational chemistry have enabled the virtual screening of large libraries of compounds, including 5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)furan-3-ol, against various biological targets. Studies have suggested that this molecule may exhibit inhibitory activity against certain kinases and transcription factors, which are key players in cellular signaling pathways associated with diseases such as cancer and inflammation. The pyrrole ring, in particular, has been identified as a critical pharmacophore in several bioactive molecules, suggesting that 5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)furan-3-ol could be a valuable lead compound for further optimization.
In vitro studies have begun to explore the potential pharmacological properties of 5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)furan-3-ol. Initial assays have shown modest activity against specific enzymes, indicating that further modifications may enhance its potency. The hydroxyl group at the 3-position of the furan ring provides a site for derivatization, allowing chemists to explore different analogs with improved pharmacokinetic profiles. Additionally, the chlorophenyl group offers opportunities for electronic tuning through substitution or meta-directing effects, which could fine-tune binding interactions.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the process of identifying promising candidates like 5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)furan-3-ol. Predictive models have been developed to assess the likelihood of biological activity based on structural features, enabling researchers to prioritize compounds for experimental validation. These computational tools have already identified several derivatives of this scaffold that show enhanced activity in preliminary assays, highlighting the potential of this class of molecules for therapeutic development.
As interest in targeted therapies grows, compounds like 5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)furan-3-ol are being evaluated for their ability to modulate specific disease pathways. The combination of computational screening with high-throughput experimentation has allowed for rapid assessment of large collections of derivatives, streamlining the process of identifying lead compounds. This approach has been particularly effective in identifying molecules with dual functionality, such as those that inhibit both an enzyme and a receptor simultaneously.
The future prospects for 5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)furan-3-ol and its derivatives are promising. Ongoing research aims to optimize its pharmacological properties through structure-based drug design and medicinal chemistry interventions. The ability to modify both the chlorophenyl and pyrrole moieties provides a rich chemical space for exploration, potentially leading to the discovery of novel drugs with improved efficacy and reduced side effects.
In conclusion,5-(4-chlorophenyl)-2-(1H-pyrrol-1-ylfuran -3 -ol (CAS No. 866010 -39 - 1) represents an exciting opportunity for researchers in pharmaceutical chemistry. Its unique structural features and potential biological activity make it a compelling candidate for further investigation. As advancements in computational methods and synthetic techniques continue to evolve, this compound and its derivatives hold significant promise for contributing to the development of new therapeutic strategies.
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